[(1-Methoxy-4,4-dimethylcyclohexyl)methyl](methyl)amine
Description
Properties
IUPAC Name |
1-(1-methoxy-4,4-dimethylcyclohexyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)5-7-11(13-4,8-6-10)9-12-3/h12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKNOOQISGUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CNC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methylamine typically involves the reaction of 1-methoxy-4,4-dimethylcyclohexanol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (1-Methoxy-4,4-dimethylcyclohexyl)methylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-4,4-dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
(1-Methoxy-4,4-dimethylcyclohexyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-4,4-dimethylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1-Methoxy-4,4-dimethylcyclohexyl)methylamine
- CAS No.: 1878074-61-3
- Molecular Formula: C₁₁H₂₃NO
- SMILES : CC1(CCC(CC1)(CNC)OC)C
- Key Structural Features: A cyclohexane ring substituted with two methyl groups at C4, a methoxy group at C1, and a methylaminomethyl side chain .
Comparison with Structurally Related Compounds
4,4′-Dimethylaminorex (4,4′-DMAR)
- Structure : Contains an oxazoline ring with methyl and aryl substitutions, unlike the cyclohexane backbone of the target compound.
- Activity: A potent psychoactive stimulant with monoamine transporter inhibition (e.g., dopamine, norepinephrine) .
- Key Differences :
4,4′-Methylenebis(cyclohexylamine) and Analogues
- Structure : Cyclohexane rings linked by a methylene group, with primary amine functionalities.
- Toxicity : Analogues like 2,2′-dimethyl-4,4′-methylenebis(cyclohexylamine) (CAS 6864-37-5) show respiratory and dermal toxicity due to primary amine reactivity .
- Key Differences: The target compound’s secondary amine (methyl substitution) likely reduces reactivity and toxicity compared to primary amines. Methoxy substitution may enhance solubility in polar solvents compared to non-polar analogues .
[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride
Methyl Diethanolamine (MDEA)
- Structure: Tertiary amine with two ethanol groups.
- Application : Widely used in CO₂ capture due to amine-CO₂ interactions .
- Key Differences :
- The target compound’s lipophilic cyclohexane and methyl groups may reduce water solubility, limiting its utility in aqueous CO₂ capture systems.
- Tertiary amines like MDEA exhibit slower reaction kinetics with CO₂ compared to secondary amines, suggesting the target compound’s secondary amine could offer faster binding .
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine
- Structure : Cyclohexane with tertiary amine and methyl substitutions.
- Safety : Classified as hazardous (GHS07, GHS05) due to corrosive and irritant properties .
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
